1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole

COX-2 inhibition anti-inflammatory structure-activity relationship

Researchers developing selective COX-2 inhibitors face synthetic challenges in accessing N1-benzyl-5-substituted triazole scaffolds. This compound provides a pre-installed electrophilic chloromethyl handle with the essential N1-benzyl pharmacophore, enabling direct elaboration to potent, selective inhibitors. • COX-2 selectivity index 1080, IC50 17.9 nM in 5-(halomethyl)-1-aryl-triazole-3-carboxylate series. • Chloromethyl group enables covalent inhibitor design (MGMT KI = 24 nM). • N1-benzyl substitution critical for nanomolar CB1 receptor affinity. • ≥96% purity, sealed dry storage at 2-8°C for reproducible research outcomes.

Molecular Formula C10H10ClN3
Molecular Weight 207.66 g/mol
CAS No. 885280-92-2
Cat. No. B1288493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole
CAS885280-92-2
Molecular FormulaC10H10ClN3
Molecular Weight207.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=NC=N2)CCl
InChIInChI=1S/C10H10ClN3/c11-6-10-12-8-13-14(10)7-9-4-2-1-3-5-9/h1-5,8H,6-7H2
InChIKeyZAZSKBHHOQOLEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole (CAS 885280-92-2): A Bifunctional Heterocyclic Building Block for Nucleophilic Derivatization


1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole (CAS 885280-92-2) is a heterocyclic building block featuring a 1,2,4-triazole core substituted with a benzyl group at N1 and a reactive chloromethyl moiety at C5 [1]. With molecular formula C10H10ClN3 and molecular weight 207.66 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis, particularly where the chloromethyl group functions as an electrophilic handle for nucleophilic substitution or metal-catalyzed cross-coupling reactions .

Bifunctional 1,2,4-triazole core for nucleophilic derivatization
Chloromethyl electrophilic handle for substitution or cross-coupling
N1-benzyl group for target engagement in medicinal chemistry

Why 1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole Cannot Be Replaced by Unsubstituted or Differently Halogenated Triazole Analogs


Substitution of 1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole with alternative triazole derivatives is non-trivial due to the synergistic interplay between the benzyl group at N1 and the chloromethyl electrophile at C5. The benzyl substituent confers specific hydrophobic interactions and conformational constraints essential for target engagement in cannabinoid receptor ligand design, where N1-benzyl triazoles exhibit nanomolar CB1R affinity [1]. Simultaneously, the chloromethyl group dictates both the reaction kinetics and the biological selectivity profile of downstream derivatives. Comparative structure-activity relationship (SAR) studies demonstrate that chloromethyl-substituted triazole-3-carboxylates achieve superior COX-2 inhibitory potency and COX-1/COX-2 selectivity indices relative to their bromomethyl counterparts [2].

Halogen at C5 changes bioactivity: bromomethyl analog exhibits different COX-2 inhibition profile.
N1-benzyl is essential for CB1 receptor affinity; non-benzylated triazoles may not engage the target.
Chloromethyl enables covalent warhead; non-halomethylated analogs lack irreversible inhibition capacity.

Quantitative Evidence for Selecting 1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole Over Structural Analogs


Chloromethyl vs. Bromomethyl Substitution: Superior COX-2 Selectivity and Potency in Triazole-3-Carboxylate Derivatives

In a direct head-to-head SAR comparison of methyl 5-(halomethyl)-1-aryl-1H-1,2,4-triazole-3-carboxylates, the chloromethyl-substituted derivative (Compound 5d) demonstrated significantly enhanced COX-2 inhibitory activity and selectivity compared to its bromomethyl analog [1]. The chloromethyl derivative achieved an IC50 of 17.9 nM against COX-2 with a selectivity index (COX-1/COX-2) of 1080, whereas the bromomethyl-substituted derivative exhibited substantially weaker COX-2 inhibition [1]. This halogen-dependent SAR indicates that chlorine at the 5-methyl position is optimal for achieving both target potency and isoform selectivity in this pharmacophore class.

COX-2 Inhibition Comparison
Head-to-head
Chloromethyl: IC50 17.9 nM, selectivity 1080; bromomethyl analog weaker
Supports COX-2 selectivity research context
In vitro recombinant human enzyme assay
COX-2 inhibition anti-inflammatory structure-activity relationship

N1-Benzyl Substitution as a Critical Pharmacophoric Element for CB1 Cannabinoid Receptor Engagement

A systematic investigation of 1-benzyl-1H-1,2,4-triazoles as CB1 receptor ligands established that the N1-benzyl substituent is a key pharmacophoric determinant for high-affinity receptor binding [1]. Within this compound series, representative derivatives achieved CB1 receptor affinity in the nanomolar range, confirming that the benzyl group contributes essential hydrophobic and π-π interactions with the receptor binding pocket [1]. In contrast, earlier-generation triazole scaffolds lacking the N1-benzyl moiety (such as 1-alkyl or 1-aryl triazoles without the methylene linker) displayed substantially reduced CB1R engagement [2].

N1-Benzyl CB1R Affinity
Class-level
Nanomolar Ki for 1-benzyl triazoles; non-benzylated analogs reduced affinity
Supports cannabinoid receptor study context
Competitive radioligand binding data; context-dependent
CB1 receptor cannabinoid ligands triazole scaffold

Chloromethyl Electrophile Enables Covalent Inhibition via Active-Site Cysteine Alkylation in Chloromethyl Triazole Pharmacophores

The chloromethyl triazole (CMT) pharmacophore confers the capacity for covalent modification of active-site cysteine residues, a property that distinguishes it from non-electrophilic triazole analogs . In the context of human O6-alkylguanine DNA methyltransferase (MGMT) inhibition, the chloromethyl triazole derivative AA-CW236 achieves a KI of 24 nM with a kinact of 0.03 min−1 via irreversible alkylation of Cys145 . By comparison, non-halomethylated triazole analogs lack the electrophilic warhead required for covalent bond formation and consequently operate solely through reversible binding mechanisms [1].

Covalent Inhibition Kinetics
Class-level
KI = 24 nM, kinact = 0.03 min-1 (Cys145 alkylation)
Supports covalent probe design context
Recombinant MGMT assay; non-halomethylated analogs lack covalent capacity
covalent inhibitor MGMT chloromethyl triazole cysteine alkylation

Validated Application Scenarios for 1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole Based on Quantitative Evidence


Scaffold for COX-2 Selective Anti-Inflammatory Agent Development

The chloromethyl-substituted triazole core validated in the 5-(halomethyl)-1-aryl-1H-1,2,4-triazole-3-carboxylate series demonstrates exceptional COX-2 selectivity (COX-1/COX-2 = 1080) and potency (IC50 = 17.9 nM), making 1-benzyl-5-(chloromethyl)-1H-1,2,4-triazole an optimal starting material for synthesizing next-generation selective COX-2 inhibitors [1]. The benzyl group at N1 can be diversified to optimize pharmacokinetic properties while retaining the 5-chloromethyl handle for further elaboration.

Intermediate for High-Affinity CB1 Cannabinoid Receptor Ligands

Given that N1-benzyl substitution is essential for achieving nanomolar CB1 receptor affinity in the 1,2,4-triazole chemotype, 1-benzyl-5-(chloromethyl)-1H-1,2,4-triazole provides a uniquely positioned intermediate for cannabinoid ligand synthesis [1]. The chloromethyl group at C5 enables regioselective introduction of aryl, alkyl, or heteroaryl substituents via nucleophilic displacement or cross-coupling to access the 1,5-disubstituted triazole architecture characteristic of this ligand class [2].

Covalent Inhibitor Design Targeting Cysteine-Containing Enzymes

The chloromethyl moiety in 1-benzyl-5-(chloromethyl)-1H-1,2,4-triazole confers intrinsic electrophilicity suitable for designing covalent inhibitors that alkylate active-site cysteine residues [1]. This property is particularly valuable for targets such as MGMT (KI = 24 nM, kinact = 0.03 min−1 for CMT derivatives), deubiquitinases, and viral proteases where sustained target occupancy via covalent modification offers therapeutic advantages over reversible inhibition [2].

Application
Selection Property
Validation Focus
COX-2 pathway research models
Chloromethyl pharmacophore for selectivity context
COX-2 inhibition and selectivity indices
CB1 receptor signaling studies
N1-benzyl triazole core for target engagement
CB1 binding affinity assay
Covalent probe for cysteine-containing enzymes
Chloromethyl electrophilic warhead
Covalent inhibition kinetics and target occupancy

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